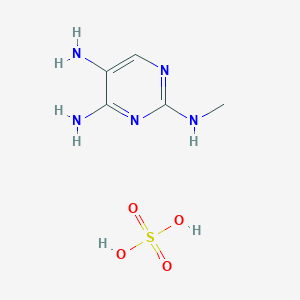![molecular formula C20H14ClNO3 B14006617 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyridoisoquinoline core.
Méthodes De Préparation
The synthesis of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridoisoquinoline core through cyclization reactions, followed by chlorination and oxidation steps to introduce the chloro and oxo functionalities, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridoisoquinoline derivatives, such as:
4-OXO-4H-1-BENZOPYRAN-2-CARBOXYLIC ACID: Shares a similar core structure but differs in functional groups.
7-CHLORO-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID: Another related compound with different substituents. The uniqueness of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H14ClNO3 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
10-chloro-4-oxo-3-phenyl-6,7-dihydrobenzo[a]quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3/c21-14-7-6-13-8-9-22-18(15(13)10-14)17(20(24)25)11-16(19(22)23)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,24,25) |
Clé InChI |
VZEBHZYSIFGQFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C=C(C2=O)C3=CC=CC=C3)C(=O)O)C4=C1C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


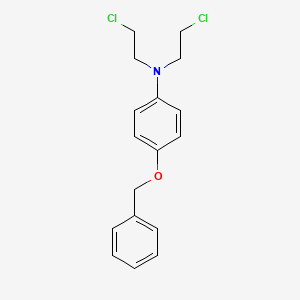

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
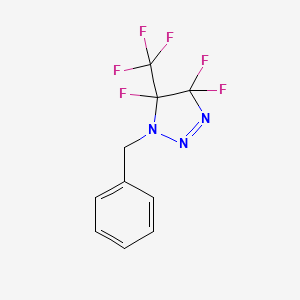
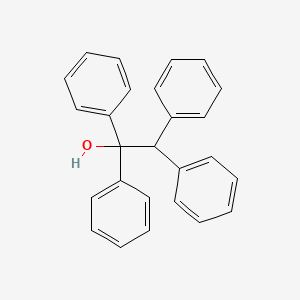
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
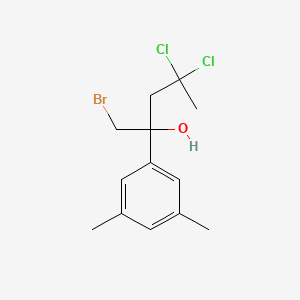

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
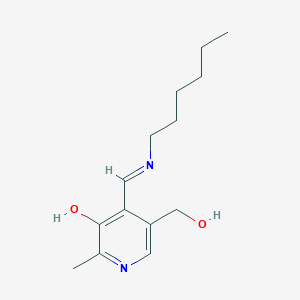
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
